molecular formula C13H10N6O3S B10894567 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

Cat. No.: B10894567
M. Wt: 330.32 g/mol
InChI Key: OSUAHKVQMDNYNR-UHFFFAOYSA-N
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Description

2-[(5-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide (hereafter referred to by its common research identifier, M64) is a benzamide-benzimidazole hybrid compound with demonstrated bioactivity in inhibiting bacterial virulence. Structural studies reveal that M64 binds to the ligand-binding domain (LBD) of the transcriptional regulator MvfR (Multiple Virulence Factor Regulator) in Pseudomonas aeruginosa, disrupting biofilm formation and virulence pathways . The compound features a nitro-substituted benzimidazole core linked via a sulfanyl group to an acetamide scaffold bearing a pyrimidin-2-yl substituent. Its molecular formula is C₁₃H₁₀N₆O₃S, with a molecular weight of 354.33 g/mol.

Properties

Molecular Formula

C13H10N6O3S

Molecular Weight

330.32 g/mol

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C13H10N6O3S/c20-11(18-12-14-4-1-5-15-12)7-23-13-16-9-3-2-8(19(21)22)6-10(9)17-13/h1-6H,7H2,(H,16,17)(H,14,15,18,20)

InChI Key

OSUAHKVQMDNYNR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and acetonitrile are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of M64 with Selected Analogues

Compound Name/Identifier Core Structure Modifications Biological Activity Reference
M64 5-Nitro-benzimidazole; pyrimidin-2-yl acetamide MvfR inhibition, biofilm suppression
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) 4-Chlorophenyl acetamide; 4,6-diaminopyrimidine sulfanyl Structural studies (hydrogen bonding motifs)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-Methylpyridin-2-yl acetamide; 4,6-dimethylpyrimidine sulfanyl Intermediate for bioactive molecules
N-(5-Benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide 5-Benzyl-thiazole; 4,6-dimethylpyrimidine sulfanyl Not explicitly stated (structural analogue)
OLC-12 4-Ethylphenyl acetamide; 4-ethyl-5-pyridinyl-triazole sulfanyl Orco agonist (olfactory modulation)

Key Observations :

  • Benzimidazole vs. Pyrimidine/Triazole Cores: M64’s nitro-benzimidazole core distinguishes it from analogues with pyrimidine (e.g., Compound I) or triazole (e.g., OLC-12) cores.
  • Sulfanyl Linker : All compounds retain the sulfanyl (-S-) bridge, critical for conformational flexibility and hydrogen-bonding interactions. In M64, this linker facilitates interactions with MvfR’s hydrophobic pocket .
  • Acetamide Substituents : The pyrimidin-2-yl group in M64 contrasts with chlorophenyl (Compound I) or methylpyridinyl () substituents, impacting solubility and target specificity.

Physicochemical and Crystallographic Properties

  • M64 : Crystallographic data (6B8A) indicate a planar benzimidazole-pyrimidine system with a dihedral angle of 12.8° between the rings, optimizing binding to MvfR’s LBD .
  • Compound I () : Pyrimidine and benzene rings incline at 42.25°, forming corrugated layers via N–H⋯O hydrogen bonds. This contrasts with M64’s compact binding conformation .
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () : Synthesized as a medicinal intermediate, its methyl groups enhance lipophilicity compared to M64’s nitro substituent .

Biological Activity

The compound 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide is a member of the benzimidazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Benzimidazole core : This structure is essential for many biological activities.
  • Nitro group : Known to enhance biological activity.
  • Sulfanyl group : Often contributes to the compound's interaction with biological targets.
  • Pyrimidine moiety : This component may enhance pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The benzimidazole core can inhibit various enzymes or receptors, while the nitro and sulfanyl groups may enhance binding affinity and specificity. The acetamide moiety contributes to the compound’s pharmacokinetic properties, potentially improving absorption and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in lung cancer cell lines such as A549 and HCC827.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.75 ± 0.193D

These findings suggest that modifications in the structure can lead to enhanced antitumor activity, making further optimization a promising avenue for drug development.

Antimicrobial Activity

In addition to antitumor properties, compounds within this chemical class have also been evaluated for antimicrobial activity. Testing against both Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibit potent antibacterial effects.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 μg/mL
Compound BS. aureus15 μg/mL
Compound CS. cerevisiae20 μg/mL

These results indicate a broad spectrum of activity against various pathogens, suggesting potential applications in treating infections.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of benzimidazole derivatives:

  • Antitumor Evaluation : A study conducted on a series of benzimidazole derivatives demonstrated their effectiveness against multiple cancer cell lines using both MTS cytotoxicity and BrdU proliferation assays. The results indicated that compounds with nitro substitutions had improved efficacy compared to their non-nitro counterparts .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of similar compounds, employing broth microdilution methods to assess their effectiveness against common bacterial strains. The findings confirmed significant antibacterial activity, particularly in compounds containing both benzimidazole and sulfanyl groups .

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